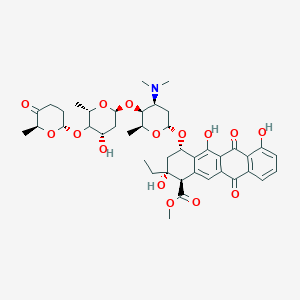

Aclarubicina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La aclarubicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La aclarubicina ejerce sus efectos a través de múltiples mecanismos:

Inhibición de topoisomerasas: La this compound inhibe tanto la topoisomerasa I como la II, enzimas que son cruciales para la replicación y transcripción del ADN.

Generación de especies reactivas de oxígeno: La this compound induce la formación de especies reactivas de oxígeno, lo que lleva a un daño oxidativo en las células cancerosas.

Expulsión de histonas: La this compound se intercala en el ADN, provocando la expulsión de histonas y la alteración de la estructura de la cromatina.

Inhibición de la angiogénesis: La this compound inhibe la formación de nuevos vasos sanguíneos, lo que restringe el suministro de nutrientes a los tumores.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

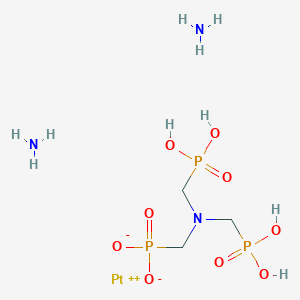

Aclarubicin plays a significant role in biochemical reactions. It interacts with both types of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle . Aclarubicin suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis .

Cellular Effects

Aclarubicin has profound effects on various types of cells and cellular processes. It influences cell function by inducing the formation of free radicals, causing cell apoptosis, inhibiting angiogenesis, and exhibiting antimetastatic activity . It also inhibits the activity of chymotrypsin and the 20S proteasome .

Molecular Mechanism

The molecular mechanism of Aclarubicin’s action is complex. It exerts its effects at the molecular level primarily through the inhibition of topoisomerase II binding to DNA . Moreover, Aclarubicin interacts with topoisomerase I in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of Aclarubicin vary with different dosages in animal models. Preclinical studies on animal models have proven relatively low toxicity of Aclarubicin with maintained antitumor activity

Métodos De Preparación

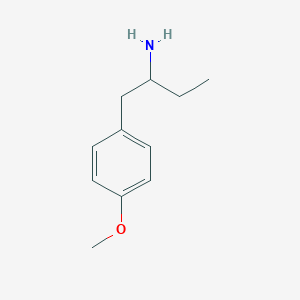

Rutas sintéticas y condiciones de reacción: La aclarubicina se produce mediante un proceso de fermentación que implica la bacteria Streptomyces galilaeus . El compuesto se extrae del cultivo bacteriano y se purifica utilizando técnicas cromatográficas . La ruta sintética implica la formación de la estructura aglicona tetracíclica, seguida de la glicosilación para unir las porciones de azúcar .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Streptomyces galilaeus, seguida de procesos de extracción y purificación . Las condiciones de fermentación, como la temperatura, el pH y el suministro de nutrientes, se optimizan para maximizar el rendimiento de this compound .

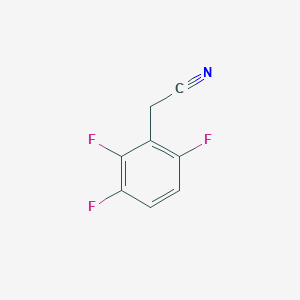

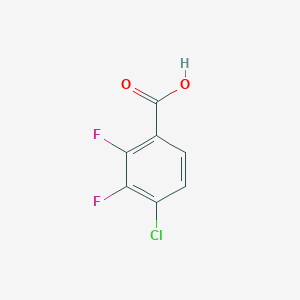

Análisis De Reacciones Químicas

Tipos de reacciones: La aclarubicina se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

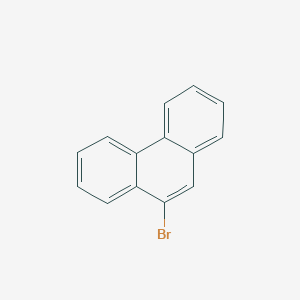

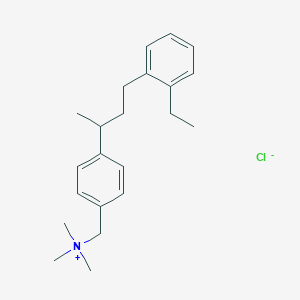

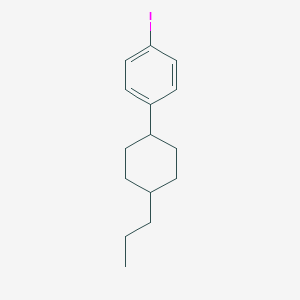

Comparación Con Compuestos Similares

La aclarubicina se compara con otros compuestos antraciclínicos como la doxorubicina, la daunorubicina y la idarubicina . Si bien todos estos compuestos comparten una estructura tetracíclica similar, la this compound es única en su capacidad para inducir la expulsión de histonas sin causar cardiotoxicidad significativa . Esto la convierte en una candidata prometedora para la terapia contra el cáncer con menos efectos secundarios .

Compuestos similares:

Doxorubicina: Conocida por su actividad anticancerígena de amplio espectro pero asociada con cardiotoxicidad.

Daunorubicina: Se utiliza principalmente en el tratamiento de la leucemia, pero también tiene efectos cardiotóxicos.

Idarubicina: Un derivado de la daunorubicina con mayor eficacia y menor cardiotoxicidad.

Las propiedades únicas de la this compound y sus diversos mecanismos de acción la convierten en un compuesto valioso en el campo de la investigación y la terapia contra el cáncer.

Propiedades

| { "Design of the Synthesis Pathway": "Aclarubicin can be synthesized through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2-aminophenol", "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide", "acetic anhydride", "sodium acetate", "chloroacetic acid", "sulfuric acid", "sodium hydroxide", "1,2,4-triazole", "dimethylformamide", "acetonitrile", "ethanol", "water", "hexane"], "Reaction": [ "Step 1: Protection of 2-aminophenol by acetylation with acetic anhydride in the presence of sodium acetate", "Step 2: Glycosylation of the protected 2-aminophenol with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide in the presence of silver carbonate as a catalyst to form the protected aclarubicin intermediate", "Step 3: Deprotection of the acetyl groups using sodium hydroxide in ethanol to obtain the free aclarubicin intermediate", "Step 4: Alkylation of the free aclarubicin intermediate with chloroacetic acid in the presence of sodium hydroxide to form the chloroacetylated aclarubicin intermediate", "Step 5: Cyclization of the chloroacetylated aclarubicin intermediate with 1,2,4-triazole in the presence of sulfuric acid to form aclarubicin", "Step 6: Purification of aclarubicin by recrystallization from a mixture of dimethylformamide and acetonitrile, followed by washing with water and hexane" ] } | |

| 57576-44-0 | |

Fórmula molecular |

C42H53NO15 |

Peso molecular |

811.9 g/mol |

Nombre IUPAC |

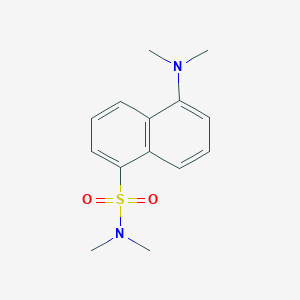

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1 |

Clave InChI |

USZYSDMBJDPRIF-OCYVOSCVSA-N |

SMILES isomérico |

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

| 57576-44-0 | |

Pictogramas |

Acute Toxic |

Sinónimos |

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)